Product packaging for 3-Bromocyclobutane-1-carbonitrile(Cat. No.:CAS No. 1824469-41-1)

3-Bromocyclobutane-1-carbonitrile

Cat. No.: B3420323
CAS No.: 1824469-41-1
M. Wt: 160.01 g/mol
InChI Key: LBRODAGZBGRWHA-UHFFFAOYSA-N
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Description

Historical Perspectives and Contemporary Advancements in Cyclobutane (B1203170) Ring Synthesis and Reactivity

The history of cyclobutane chemistry dates back to the late 19th and early 20th centuries, with early investigations by chemists like Adolf von Baeyer who first proposed the theory of ring strain. numberanalytics.comwikipedia.org Baeyer theorized that the deviation of bond angles in cyclic molecules from the ideal tetrahedral angle of 109.5° would lead to instability. numberanalytics.comwikipedia.org For cyclobutane, the planar conformation would necessitate 90° bond angles, resulting in significant angle strain. libretexts.orgmasterorganicchemistry.com However, later studies revealed that cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of this torsional strain, albeit with a slight increase in angle strain (bond angles of about 88°). wikipedia.orglibretexts.org The first synthesis of cyclobutane itself was achieved in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene (B1205218). wikipedia.org

Early synthetic methods for constructing the cyclobutane ring were often challenging. baranlab.org However, the 20th century saw the development of key reactions that made cyclobutanes more accessible. scribd.com Photochemical [2+2] cycloadditions, for instance, became a powerful tool for forming cyclobutane rings from two alkene units. acs.org The first example of such a reaction, the photodimerization of thymoquinone, was discovered by Liebermann in 1877. acs.org Thermal [2+2] cycloadditions of ketenes with alkenes also proved to be a valuable method. scribd.com

Contemporary advancements have focused on developing more efficient, stereocontrolled, and environmentally friendly methods for cyclobutane synthesis. mdpi.comnih.gov Organocatalysis and biocatalysis have emerged as powerful strategies. mdpi.comnih.gov Furthermore, transition-metal-catalyzed reactions, including C–H functionalization, have opened new avenues for the direct and selective modification of cyclobutane rings. acs.orgacs.org These modern techniques allow for the construction of highly substituted and stereochemically complex cyclobutane derivatives, which are crucial intermediates in the synthesis of natural products and pharmaceuticals. rsc.orgresearchgate.netresearchgate.net

The reactivity of cyclobutanes is largely dictated by their inherent ring strain, which is approximately 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This strain energy makes them susceptible to ring-opening reactions under various conditions, including thermal, acidic, basic, and metal-catalyzed pathways. rsc.orgresearchgate.net This reactivity is a double-edged sword: while it can lead to instability, it also provides a powerful driving force for synthetic transformations, allowing for the stereoselective formation of acyclic and other cyclic structures. mdpi.comrsc.org

Strategic Importance of Halogenated Cyclobutane Derivatives in Organic Synthesis

Halogenated cyclobutane derivatives, such as 3-Bromocyclobutane-1-carbonitrile, are particularly valuable intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for a wide array of chemical transformations. These derivatives serve as versatile building blocks for introducing the cyclobutane motif into larger, more complex molecules. researchgate.netresearchgate.net

The strategic importance of these compounds stems from several key factors:

Functional Group Interconversion: The halogen can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This versatility is fundamental to building molecular complexity.

Cross-Coupling Reactions: Halogenated cyclobutanes are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Formation of Organometallic Reagents: The halogen can be used to generate cyclobutyl organometallic reagents, such as Grignard or organolithium species. These reagents are powerful nucleophiles used to form new carbon-carbon bonds.

Elimination Reactions: Halogenated cyclobutanes can undergo elimination reactions to form cyclobutenes, which are themselves valuable synthetic intermediates. unl.edu

Radical Reactions: The carbon-halogen bond can participate in radical reactions, enabling another set of synthetic transformations.

The presence of other functional groups, such as the nitrile group in this compound, further enhances the synthetic utility of these molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The interplay between the halogen and other functional groups allows for a rich and diverse chemistry. For instance, the Wurtz reaction of 1-bromo-3-chlorocyclobutane (B1620077) leads to the formation of bicyclo[1.1.0]butane, a highly strained and reactive molecule, by favoring the departure of the better leaving group, bromide. stackexchange.com This highlights how the specific halogen influences reactivity.

Current Research Trajectories and Unaddressed Challenges Pertaining to this compound

Current research on this compound and related compounds is focused on several key areas. A primary trajectory is the development of more efficient and stereoselective synthetic routes to these molecules. While methods exist, achieving high yields and excellent stereocontrol, particularly for multi-substituted cyclobutanes, remains a significant challenge. acs.org

Another major research direction is the exploration of the reactivity of this compound in novel synthetic transformations. This includes its use in asymmetric catalysis to generate enantiomerically pure cyclobutane derivatives, which are highly sought after in medicinal chemistry. The development of new catalytic systems that can control both regioselectivity and stereoselectivity in reactions involving this substrate is an active area of investigation. For example, recent work has shown the successful rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, providing a pathway to chiral fluorinated cyclobutane derivatives. bohrium.com

The synthesis of bicyclo[1.1.0]butanes (BCBs) with nitrile substituents from cyclobutane precursors has also been a subject of interest. These BCBs can undergo ring-opening nucleophilic reactions and polymerization. rsc.org

Despite the progress, several challenges remain:

Stereocontrol: The synthesis of specific stereoisomers of substituted cyclobutanes, including this compound, can be difficult. The puckered nature of the cyclobutane ring leads to the existence of cis and trans isomers, and controlling their formation is not always straightforward.

Ring Strain Management: While the ring strain of cyclobutanes is a useful driving force for some reactions, it can also lead to undesired side reactions or decomposition. Developing reaction conditions that selectively channel the reactivity of the strained ring is a continuous challenge.

Scalability: Many of the sophisticated methods developed for cyclobutane synthesis are difficult to scale up for industrial applications due to the use of expensive reagents, catalysts, or harsh reaction conditions.

Limited Availability of Starting Materials: The synthesis of complex cyclobutane derivatives often requires specialized starting materials that may not be commercially available, hindering broader exploration of their chemistry.

Addressing these challenges will be crucial for fully realizing the synthetic potential of this compound and other functionalized cyclobutanes.

Methodological Frameworks for Rigorous Academic Inquiry into Strained Ring Systems

The rigorous academic inquiry into strained ring systems like cyclobutane relies on a synergistic combination of experimental and computational methods. acs.orgnih.govresearchgate.net This integrated approach provides a comprehensive understanding of their structure, stability, and reactivity.

Experimental Techniques:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of cyclobutane derivatives. The coupling constants can provide valuable information about the puckering of the ring and the relative orientation of substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The entire spectrum, particularly the fingerprint region (~1500 to 400 cm⁻¹), provides a unique identifier for a specific compound. docbrown.info

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound.

X-ray Crystallography: This technique provides the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in the solid state. rsc.org This data is crucial for understanding the effects of ring strain on molecular geometry.

Calorimetry: Techniques like bomb calorimetry can be used to measure the heat of combustion, which allows for the experimental determination of ring strain energy. wikipedia.orgmasterorganicchemistry.com

Computational Methods:

Quantum Mechanics (QM): Ab initio and Density Functional Theory (DFT) calculations are used to model the electronic structure, geometry, and energy of strained ring systems. numberanalytics.comnih.gov These methods can predict molecular properties such as bond lengths, bond angles, vibrational frequencies (for comparison with IR spectra), and reaction energetics. acs.org QM calculations are essential for understanding the origins of ring strain and for predicting the outcomes of chemical reactions. numberanalytics.comnumberanalytics.com

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. numberanalytics.com They are computationally less expensive than QM methods and are well-suited for conformational analysis of larger molecules and for molecular dynamics simulations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of strained rings in different environments, such as in solution. acs.org

By combining these experimental and computational frameworks, researchers can build a detailed picture of the structure, energetics, and reactivity of strained ring systems like this compound. This comprehensive approach is essential for designing new synthetic strategies and for predicting the behavior of these fascinating molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1824469-41-1 chemscene.com
Molecular Formula C₅H₆BrN chemscene.com
Molecular Weight 160.01 g/mol chemscene.com

Table 2: Comparison of Ring Strain Energies in Cycloalkanes

CycloalkaneRing Strain (kcal/mol)
Cyclopropane (B1198618)27.6 masterorganicchemistry.com
Cyclobutane 26.3 wikipedia.orgmasterorganicchemistry.com
Cyclopentane7.4 wikipedia.org
Cyclohexane~0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN B3420323 3-Bromocyclobutane-1-carbonitrile CAS No. 1824469-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRODAGZBGRWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824469-41-1
Record name 3-bromocyclobutane-1-carbonitrile
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Advanced Synthetic Methodologies for 3 Bromocyclobutane 1 Carbonitrile and Its Precursors

Chemo- and Regioselective Synthesis of 3-Bromocyclobutane-1-carbonitrile

The chemo- and regioselective synthesis of this compound requires a multi-step approach that first establishes the brominated cyclobutane (B1203170) framework and then introduces the nitrile functionality. The key is to control the placement of the bromine atom and the reactive site for cyanation to achieve the desired 1,3-substitution pattern. This involves leveraging advanced ring-forming reactions and well-understood nucleophilic substitution mechanisms.

Ring-Forming Cyclization Strategies for Bromocyclobutane (B1266235) Scaffolds

The construction of the cyclobutane ring is the foundational step in synthesizing the target molecule. Various methodologies exist to form this four-membered carbocycle, each with distinct advantages regarding substrate scope and stereochemical control. acs.orgpearson.com

Photochemical and thermal [2+2] cycloadditions are powerful and frequently used methods for constructing cyclobutane rings. acs.org These reactions involve the union of two unsaturated components, typically two alkene units, to form two new sigma bonds, resulting in a four-membered ring. acs.org

Photochemical [2+2] Cycloadditions: These reactions are generally allowed by Woodward-Hoffmann rules and proceed via the excitation of one of the alkene partners to its triplet excited state upon irradiation with UV or visible light. pearson.comharvard.edu This excited state then reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. baranlab.org The use of photosensitizers, such as acetone (B3395972) or benzophenone, can facilitate the population of the necessary triplet state. baranlab.org Enones are common substrates as they are more easily photoexcited than simple olefins. harvard.edu The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting cyclobutane, can often be controlled by the electronic and steric properties of the substituents on the alkene precursors. For instance, the cycloaddition of a bromo-substituted alkene with another alkene could theoretically establish the bromocyclobutane core.

Thermal [2+2] Cycloadditions: While the thermal cycloaddition of two simple alkenes is a symmetry-forbidden process, certain substrates can undergo this reaction. harvard.edu Ketenes are notable exceptions and are excellent substrates for thermal [2+2] cycloadditions with alkenes, providing a reliable route to substituted cyclobutanones. harvard.edu Similarly, highly strained or electron-deficient alkenes, such as tetrafluoroethylene, can dimerize thermally to form cyclobutane derivatives. organicreactions.org The resulting cyclobutanone (B123998) or other substituted cyclobutane can then be further functionalized to introduce the desired bromine atom.

ApproachMechanismTypical SubstratesConditionsKey Features
PhotochemicalProceeds through a 1,4-diradical intermediate via a triplet excited state. baranlab.orgAlkenes, Enones, α,β-Unsaturated Esters. harvard.eduUV/Visible Light, often with a photosensitizer (e.g., benzophenone). baranlab.orgAllows for the construction of complex, polycyclic systems. rsc.org
ThermalConcerted [π2s + π2a] cycloaddition; generally forbidden for simple alkenes but allowed for ketenes. harvard.eduKetenes + Alkenes, Fluorinated Alkenes. harvard.eduorganicreactions.orgHeat, sometimes under pressure. organicreactions.orgHighly efficient for specific substrate classes like ketenes.

Radical chemistry offers alternative pathways to cyclobutane scaffolds, often under mild conditions with high functional group tolerance. wikipedia.org These methods can be broadly categorized into direct radical cyclizations and ring contractions of larger cyclic systems.

Radical-Mediated Cyclizations: These reactions involve the generation of a radical which then attacks an intramolecular multiple bond to form the ring. wikipedia.org While 5- and 6-membered rings are the most common products of radical cyclizations, specialized methods have been developed for the synthesis of four-membered rings. wikipedia.org One such advanced method is photoredox-catalyzed cyclobutane synthesis, which can proceed through a deboronative radical addition followed by a polar cyclization cascade. acs.orgnih.gov This approach allows for the construction of structurally diverse cyclobutanes from readily available starting materials. nih.gov

Ring Contractions: An alternative strategy involves the synthesis of a larger, more easily accessible ring, followed by a rearrangement that contracts it to the desired cyclobutane. A notable example is the stereoselective contraction of pyrrolidines to form multisubstituted cyclobutanes using iodonitrene chemistry. acs.org This process is proposed to proceed through a 1,4-biradical intermediate that rapidly forms the C-C bond of the cyclobutane ring, driven by the extrusion of nitrogen. acs.org Such methods can provide excellent control over the stereochemistry of the final product. acs.org

Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, including cyclobutanes. organic-chemistry.org Various metals, including palladium, copper, gold, and rhodium, can catalyze the formation of four-membered rings through diverse mechanistic pathways.

Palladium-Catalyzed Reactions: Palladium catalysts can be used in the cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides to generate a variety of substituted cyclobutene (B1205218) and methylenecyclobutane (B73084) products, which can be subsequently hydrogenated to the corresponding cyclobutanes. organic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed Reactions: Copper hydride catalysts have been employed in the enantioselective intramolecular hydroalkylation of halide-tethered styrenes to synthesize enantioenriched cyclobutanes. organic-chemistry.org

Gold-Catalyzed Cycloadditions: Cationic gold(I) complexes are effective catalysts for the intermolecular [2+2] cycloaddition of alkynes with alkenes, yielding cyclobutene products that are precursors to cyclobutanes. organic-chemistry.orgacs.org This method often exhibits high regioselectivity. organic-chemistry.org

Nitrile Group Introduction via Nucleophilic Substitution of Halogenated Cyclobutanes

Once a suitable bromocyclobutane precursor is synthesized (e.g., 1,3-dibromocyclobutane (B6250088) or a related derivative with another leaving group at the 3-position), the nitrile group can be introduced. The most common and direct method is a nucleophilic substitution reaction using a cyanide salt. libretexts.orgchemguide.co.ukchemguide.co.uk

The reaction is typically performed by heating the halogenated cyclobutane under reflux with a solution of sodium or potassium cyanide in an ethanol (B145695) solvent. libretexts.orgchemguide.co.uk The cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide ion (or another halide) to form the C-CN bond, yielding this compound. youtube.com The choice of an alcohol solvent like ethanol is crucial, as the presence of water can lead to the formation of a competing side product, cyclobutanol, via hydrolysis. libretexts.orgchemguide.co.uk

The nucleophilic substitution of a halide on a secondary carbon, such as in a bromocyclobutane, predominantly proceeds through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. chemguide.co.ukyoutube.com This mechanism is a single, concerted step. youtube.com

The key features of the Sₙ2 mechanism for the cyanation of a bromocyclobutane are as follows:

Backside Attack: The cyanide nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the carbon-bromine bond. youtube.comyoutube.com This trajectory is necessary to allow for optimal orbital overlap between the nucleophile's HOMO and the substrate's LUMO (the σ* anti-bonding orbital of the C-Br bond).

Transition State: The reaction proceeds through a single, high-energy transition state where the carbon atom is momentarily bonded to both the incoming cyanide nucleophile and the outgoing bromide leaving group. youtube.comyoutube.com This transition state has a trigonal bipyramidal geometry. youtube.com

Inversion of Configuration: A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the reacting carbon center, often likened to an umbrella flipping inside out in the wind. youtube.com If the starting carbon is a stereocenter, its configuration will be inverted in the product.

Bimolecular Kinetics: The rate of the Sₙ2 reaction is dependent on the concentration of both the halogenated cyclobutane (the substrate) and the cyanide ion (the nucleophile). youtube.comyoutube.com The rate law is expressed as: Rate = k[R-Br][CN⁻].

CharacteristicDescription for Cyanation of Bromocyclobutane
Reaction StepA single, concerted step. youtube.com
NucleophileCyanide ion (CN⁻) from a salt like KCN. youtube.com
Leaving GroupBromide ion (Br⁻).
Attack GeometryBackside attack, 180° to the C-Br bond. youtube.com
Transition StateTrigonal bipyramidal geometry with partial bonds to both CN and Br. youtube.com
StereochemistryInversion of configuration at the carbon center. youtube.com
KineticsBimolecular; rate depends on both substrate and nucleophile concentrations. youtube.com
Solvent PreferenceFavored by polar aprotic solvents (e.g., propanone, ethanenitrile), though ethanol is commonly used in practice for this specific reaction. libretexts.orgyoutube.com

Catalytic Systems for the Preparation of this compound

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. In the context of cyclobutane synthesis, organocatalytic strategies often revolve around [2+2] cycloaddition reactions and the desymmetrization of prochiral cyclobutane derivatives. While direct organocatalytic methods for this compound are not extensively documented, several approaches for analogous structures provide a conceptual framework.

One prominent strategy involves the use of chiral secondary amines as organocatalysts to activate α,β-unsaturated aldehydes (enals) towards a formal [2+2] cycloaddition with suitable reaction partners. This activation proceeds through the formation of a transient iminium ion, which then undergoes reaction, followed by a subsequent cyclization step. For instance, the reaction of enals with electron-rich styrenes or vinylpyrroles, catalyzed by a diarylprolinol silyl (B83357) ether, can furnish highly functionalized cyclobutanes with excellent control of stereochemistry. rsc.org Adapting this methodology to incorporate a bromine substituent and a nitrile or a precursor group would be a viable, yet challenging, synthetic route.

Another innovative organocatalytic approach is the desymmetrization of prochiral 3-substituted cyclobutanones. researchgate.net Chiral organocatalysts, such as proline and its derivatives, can facilitate aldol (B89426) or Mannich-type reactions on these symmetrical ketones, leading to the formation of chiral cyclobutane scaffolds with multiple stereocenters. While this approach requires a pre-formed cyclobutane ring, it offers a pathway to enantiomerically enriched products that could be further elaborated to this compound.

A chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with a primary amine has also been reported, providing an efficient method for constructing cyclobutanes containing a quaternary carbon center. nih.gov This desymmetrization strategy highlights the potential of organocatalysis in manipulating symmetrical cyclobutane precursors.

The table below summarizes representative organocatalytic strategies applicable to the synthesis of substituted cyclobutanes.

Organocatalytic StrategyCatalyst ExampleSubstratesPotential for this compound SynthesisReference
Formal [2+2] CycloadditionDiarylprolinol silyl etherEnals and electron-rich alkenesCould be adapted by using a bromine-containing alkene and a cyano-substituted enal or vice versa. rsc.org
Desymmetrization of CyclobutanonesProline derivatives3-Substituted cyclobutanones and electrophilesA 3-bromocyclobutanone (B1528419) could be desymmetrized, followed by conversion of the introduced functional group to a nitrile. researchgate.net
Desymmetrization of Cyclobutane-1,3-dionesChiral phosphoric acid2,2-Disubstituted cyclobutane-1,3-diones and primary aminesApplicable to highly substituted precursors, potentially leading to complex analogs. nih.gov

Mechanistic Investigations of Novel Synthetic Pathways to this compound

Understanding the reaction mechanisms underlying the formation of the cyclobutane ring is crucial for the development of new and improved synthetic methods. For 1,3-disubstituted cyclobutanes like this compound, the most relevant mechanistic studies often involve [2+2] cycloaddition reactions.

Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane rings. acs.orgbaranlab.org These reactions typically proceed through the excitation of one of the alkene partners to a singlet or triplet state, followed by the formation of a 1,4-diradical intermediate. This diradical can then undergo ring closure to form the cyclobutane product. The regioselectivity of the cycloaddition (i.e., the formation of 1,2- versus 1,3-disubstituted products) is influenced by the stability of the possible diradical intermediates. acs.org For the synthesis of a 1,3-disubstituted cyclobutane, a "head-to-tail" cycloaddition is required. The stereochemistry of the final product is determined during the ring closure of the diradical intermediate.

Lewis acid-catalyzed [2+2] cycloadditions of allenoates and alkenes provide an efficient route to 1,3-substituted cyclobutanes. nih.gov Mechanistic studies suggest that the Lewis acid activates the allenoate, making it more susceptible to nucleophilic attack by the alkene. This is followed by a stepwise process involving a zwitterionic intermediate that cyclizes to form the cyclobutane ring. The choice of Lewis acid and the nature of the substituents on both the allenoate and the alkene can influence the efficiency and stereoselectivity of the reaction.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanism of [2+2] cycloaddition reactions. researchgate.net These studies can provide insights into the geometries of transition states and the relative energies of different reaction pathways, helping to explain the observed regioselectivity and stereoselectivity. For example, calculations on the cycloaddition of cyclohexenone with vinyl acetate (B1210297) have shown a stepwise mechanism and have been used to rationalize the formation of specific regioisomers. researchgate.net

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For a target molecule like this compound, several green chemistry strategies could be envisioned.

One key principle is the use of safer solvents. Traditional organic syntheses often employ hazardous solvents. The development of synthetic routes that utilize greener alternatives such as water, ethanol, or even solvent-free conditions would significantly improve the environmental profile of the synthesis. For instance, the synthesis of some cyclobutane-based hole-transporting materials has been achieved using green solvents like acetone and aqueous mixtures. researchgate.net

Photocatalysis represents another green approach. The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. organic-chemistry.org Photochemical [2+2] cycloadditions to form the cyclobutane ring are well-established and can often be performed under mild conditions.

Atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another important consideration. [2+2] cycloaddition reactions are inherently atom-economical as they involve the combination of two molecules without the formation of byproducts.

The use of catalysis, including organocatalysis and photocatalysis, aligns with green chemistry principles by reducing the need for stoichiometric reagents, which often generate significant waste. The development of recyclable catalysts would further enhance the green credentials of the synthesis.

The table below outlines potential green chemistry approaches for the synthesis of this compound and its precursors.

Green Chemistry PrincipleApplication in SynthesisPotential BenefitsReference
Use of Safer SolventsEmploying water, acetone, or ethanol in cycloaddition or functionalization steps.Reduced toxicity and environmental impact. researchgate.net
PhotocatalysisUtilizing visible light for [2+2] cycloaddition reactions.Use of a renewable energy source, mild reaction conditions. organic-chemistry.org
Atom EconomyEmploying [2+2] cycloaddition reactions to construct the cyclobutane ring.Minimization of waste by maximizing the incorporation of starting materials. nih.gov
CatalysisUsing organocatalysts or photocatalysts instead of stoichiometric reagents.Reduced waste generation and potential for catalyst recycling. rsc.orgresearchgate.net

Reactivity and Mechanistic Transformations of 3 Bromocyclobutane 1 Carbonitrile

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom on the cyclobutane (B1203170) ring is susceptible to displacement by nucleophiles. As a secondary alkyl halide, 3-bromocyclobutane-1-carbonitrile can theoretically react via both S(_N)1 and S(_N)2 mechanisms. However, the high energy and instability of a carbocation on a strained cyclobutane ring make the S(_N)1 pathway less favorable. Consequently, bimolecular substitution (S(_N)2) is the more common pathway, involving a direct backside attack by the nucleophile on the carbon atom bearing the bromine.

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. For this compound, which is a chiral molecule, these outcomes are critical.

S(_N)2 Pathway : The S(_N)2 mechanism proceeds through a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. researchgate.net This backside attack forces the carbon's stereochemistry to invert, much like an umbrella flipping inside out in the wind. This is known as Walden inversion. khanacademy.org Therefore, if a reaction of an enantiomerically pure sample of this compound proceeds via an S(_N)2 mechanism, the product will show a complete inversion of configuration at the carbon atom that was bonded to the bromine. acs.org For example, the reaction of (1R,3R)-3-bromocyclobutane-1-carbonitrile with a nucleophile like sodium azide (B81097) would yield (1R,3S)-3-azidocyclobutane-1-carbonitrile.

S(_N)1 Pathway : In the less likely event of an S(_N)1 reaction, the leaving group would first depart to form a secondary cyclobutyl carbocation intermediate. This carbocation is planar at the positively charged carbon, allowing the incoming nucleophile to attack from either face of the ring. researchgate.net This would result in a mixture of products with both retention and inversion of configuration, leading to racemization. Such a pathway might be forced under solvolytic conditions with a polar protic solvent and a weak nucleophile.

Kinetic studies provide insight into the number of molecules involved in the rate-determining step of a reaction. The choice of solvent can significantly influence the reaction rate and can often favor one mechanistic pathway over another. orgsyn.org

Kinetics : For an S(_N)2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. ontosight.ai The rate law is expressed as: Rate = k[R-Br][Nu(^-)]. This is a second-order reaction. In contrast, an S(_N)1 reaction rate depends only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step (Rate = k[R-Br]). researchgate.net

Solvent Effects :

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF): These solvents are capable of solvating cations well but not anions. This leaves the nucleophile relatively "bare" and highly reactive, which accelerates the rate of S(_N)2 reactions. orgsyn.org

Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can solvate both cations and anions effectively. They stabilize the leaving group anion and the carbocation intermediate, favoring S(_N)1 reactions. They can also hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down S(_N)2 reactions.

Table 1: Illustrative Kinetic Data for Substitution Reactions of this compound Note: This table presents expected, illustrative data based on general chemical principles, as specific experimental data for this compound is not readily available in published literature.

Reaction Condition Nucleophile Solvent Predominant Mechanism Expected Relative Rate
1 NaN(_3) Acetone S(_N)2 Fast
2 NaN(_3) Ethanol S(_N)2 / S(_N)1 Slow
3 KCN DMSO S(_N)2 Fast

The 1,3-disposition of the bromine and nitrile groups on the cyclobutane ring allows for the possibility of intramolecular reactions. While direct nucleophilic attack by the sp-hybridized nitrogen of the nitrile group is generally not favored, related intramolecular cyclizations in similar systems are well-documented.

A notable reaction for 1,3-disubstituted cyclobutanes is the formation of highly strained bicyclo[1.1.0]butane systems. For instance, the treatment of ethyl 3-bromocyclobutane-1-carboxylate with a strong base leads to an ester-substituted bicyclo[1.1.0]butane. rsc.org More directly analogous, 3-chlorocyclobutanecarbonitrile has been shown to yield a cyano-substituted bicyclo[1.1.0]butane when treated with potassium tert-butoxide. rsc.org A similar reaction, the intramolecular Wurtz reaction, involves treating 1-bromo-3-chlorocyclobutane (B1620077) with sodium metal to produce the parent bicyclo[1.1.0]butane in high yield. orgsyn.org

Given these precedents, it is highly probable that treating this compound with a strong base (like potassium tert-butoxide) or an active metal (like sodium) would lead to an intramolecular cyclization to form bicyclo[1.1.0]butane-1-carbonitrile . This transformation proceeds via deprotonation at the carbon bearing the nitrile group (which is acidic) followed by intramolecular displacement of the bromide, or via a radical-mediated pathway in the case of sodium metal.

Elimination Reactions Leading to Cyclobutene (B1205218) Derivatives

In the presence of a base, this compound can undergo elimination of HBr to form an alkene. The base removes a proton from a β-carbon (a carbon adjacent to the one bearing the bromine), and the bromide ion is expelled, forming a double bond.

Regioselectivity : There are two distinct sets of β-hydrogens in this compound: those at the C2/C4 positions and the one at the C1 position. Removal of a proton from C2 or C4 would lead to the formation of cyclobut-2-ene-1-carbonitrile . Removal of the proton from C1 would lead to cyclobut-1-ene-1-carbonitrile .

Zaitsev's Rule : This rule predicts that the more substituted (and thus more stable) alkene will be the major product. masterorganicchemistry.com In this case, cyclobut-1-ene-1-carbonitrile is a trisubstituted alkene (if considering the nitrile as a substituent), while cyclobut-2-ene-1-carbonitrile is disubstituted. Therefore, under thermodynamic control with a small, strong base, the Zaitsev product, cyclobut-1-ene-1-carbonitrile, is expected to be the major regioisomer. chemistrysteps.com

Stereospecificity : The E2 mechanism is stereospecific and requires the β-hydrogen and the leaving group to be in an anti-periplanar conformation. researchgate.net The cyclobutane ring is not flat but exists in a puckered conformation. This geometric constraint means that only β-hydrogens that can achieve an anti-periplanar (or nearly anti-periplanar) orientation with the bromine atom can be removed in a concerted E2 reaction. This can influence the rate and regioselectivity of the elimination. minia.edu.eg

The choice of base is a critical factor in determining the outcome of the elimination reaction.

Base-Mediated Elimination :

Small, Strong Bases (e.g., NaOEt, KOH): These bases tend to favor the thermodynamically more stable Zaitsev product. They are small enough to access the more sterically hindered β-hydrogens if necessary to form the most stable alkene.

Bulky, Strong Bases (e.g., potassium tert-butoxide, KOtBu): These bases are sterically hindered and preferentially abstract the most accessible proton. khanacademy.orgmasterorganicchemistry.com This often leads to the formation of the less substituted alkene, known as the Hofmann product. In the case of this compound, a bulky base would likely favor the formation of cyclobut-2-ene-1-carbonitrile by abstracting a proton from the less hindered C2/C4 position.

Thermal Elimination : Heating the molecule without a base can also induce elimination, though this typically requires higher temperatures. The mechanism can be more complex, sometimes involving radical pathways, and may lead to different product distributions than base-mediated reactions.

Table 2: Expected Product Distribution in E2 Elimination of this compound Note: This table presents expected, illustrative data based on established selectivity rules.

Base Solvent Major Product (Predicted) Minor Product (Predicted) Governing Rule
Sodium Ethoxide (NaOEt) Ethanol Cyclobut-1-ene-1-carbonitrile Cyclobut-2-ene-1-carbonitrile Zaitsev

Transformations Involving the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can undergo several important transformations, including reduction to amines, hydrolysis to carboxylic acid derivatives, and cycloaddition reactions.

The reduction of the nitrile group to a primary amine is a fundamental transformation that provides access to (3-bromocyclobutyl)methanamine, a valuable building block for further functionalization. Several reducing agents are capable of effecting this transformation, with lithium aluminum hydride (LiAlH₄) being a common and powerful choice. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by successive hydride transfers and subsequent workup to yield the primary amine. youtube.com

Other reagents, such as sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation, can also be employed for nitrile reduction. libretexts.org Catalytic hydrogenation typically involves the use of hydrogen gas with catalysts like Raney nickel or palladium on carbon. researchgate.net

Table 1: General Conditions for Nitrile Reduction

Reagent/CatalystSolventGeneral ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFAnhydrous conditions, followed by aqueous workup(3-Bromocyclobutyl)methanamine
Sodium Borohydride (NaBH₄) / CoCl₂MethanolRoom temperature(3-Bromocyclobutyl)methanamine
H₂ / Raney NickelMethanol/AmmoniaHigh pressure and temperature(3-Bromocyclobutyl)methanamine
H₂ / Palladium on Carbon (Pd/C)EthanolElevated pressure(3-Bromocyclobutyl)methanamine

This table presents generalized conditions for nitrile reductions. Specific conditions for this compound may vary.

The nitrile group can be hydrolyzed to a carboxylic acid, 3-bromocyclobutane-1-carboxylic acid, under either acidic or basic conditions. libretexts.orgnih.gov This reaction proceeds through an amide intermediate, 3-bromocyclobutane-1-carboxamide.

In acidic hydrolysis, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. libretexts.org The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. libretexts.org Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the carboxylic acid and ammonium (B1175870) ion. libretexts.org

Under basic conditions, the nitrile is heated with a strong base like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization yield the amide. Further hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification affords the final carboxylic acid. libretexts.org

Table 2: General Conditions for Nitrile Hydrolysis

ConditionsReagentsIntermediateFinal Product
AcidicH₂SO₄ (aq) or HCl (aq), heat3-Bromocyclobutane-1-carboxamide3-Bromocyclobutane-1-carboxylic acid
BasicNaOH (aq) or KOH (aq), heat3-Bromocyclobutane-1-carboxamide3-Bromocyclobutane-1-carboxylic acid (after acidification)

This table outlines general methodologies for nitrile hydrolysis. Specific reaction times and temperatures for this compound would require experimental optimization.

The nitrile functionality can participate in cycloaddition reactions, most notably in the formation of tetrazoles. This transformation is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst. organic-chemistry.orgyoutube.comacs.org The reaction is a [3+2] cycloaddition between the nitrile and the azide ion. acs.orgnih.gov The resulting 5-(3-bromocyclobutyl)-1H-tetrazole is a metabolically stable isostere of a carboxylic acid, which is a valuable feature in medicinal chemistry. youtube.com Various catalysts, including zinc salts and cobalt complexes, have been shown to promote this reaction. organic-chemistry.orgacs.org

Table 3: General Conditions for Tetrazole Synthesis from Nitriles

Azide SourceCatalyst/AdditiveSolventGeneral ConditionsProduct
Sodium Azide (NaN₃)Zinc Chloride (ZnCl₂)IsopropanolReflux5-(3-Bromocyclobutyl)-1H-tetrazole
Sodium Azide (NaN₃)Ammonium Chloride (NH₄Cl)DMFHeating5-(3-Bromocyclobutyl)-1H-tetrazole
Sodium Azide (NaN₃)Cobalt(II) complexMethanolReflux5-(3-Bromocyclobutyl)-1H-tetrazole

This table presents generalized conditions for the synthesis of tetrazoles from nitriles. The specific conditions for this compound may require optimization.

Radical Reactions and Organometallic Transformations

The carbon-bromine bond in this compound is the key site for radical reactions and organometallic cross-coupling transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While specific Atom Transfer Radical Cyclization (ATRC) studies on this compound have not been extensively reported, the principles of ATRC can be applied to this molecule. rsc.org ATRC of unactivated alkyl bromides is a known process, typically mediated by copper catalysts. rsc.org For an intramolecular cyclization to occur, a radical acceptor, such as an alkene or alkyne, would need to be present in the molecule. By first modifying this compound to include an unsaturated moiety, subsequent ATRC could lead to the formation of bicyclic structures. The reaction would be initiated by the abstraction of the bromine atom by a transition metal complex, generating a cyclobutyl radical that could then cyclize onto the tethered unsaturated bond. rsc.org

The bromine atom on the cyclobutane ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the alkyl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comnih.gov This reaction is known to be effective for coupling sp³-hybridized carbons, including those on a cyclobutane ring. princeton.edu

The Sonogashira coupling enables the formation of a carbon-carbon bond between the cyclobutane ring and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed. beilstein-journals.org

Table 4: General Conditions for Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemBaseTypical Product
Suzuki-MiyauraAryl/Alkenyl Boronic Acid or EsterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃3-Aryl/Alkenyl-cyclobutane-1-carbonitrile
SonogashiraTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, Piperidine3-(Alkynyl)cyclobutane-1-carbonitrile

This table provides generalized conditions for Suzuki-Miyaura and Sonogashira cross-coupling reactions. The optimal catalyst, ligand, base, and solvent for this compound would need to be determined experimentally.

Metal-Halogen Exchange Processes and Lithiation/Magnesiation

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of organic halides into valuable organometallic reagents. wikipedia.org For this compound, this process offers a potential route to synthetically useful 3-lithiocyclobutane-1-carbonitrile and the corresponding Grignard reagent, 3-(magnesiobromo)cyclobutane-1-carbonitrile. These organometallic intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups at the 3-position of the cyclobutane ring.

The success of metal-halogen exchange is highly dependent on the choice of reagent, solvent, and temperature. Common reagents for this purpose include alkyllithiums (like n-butyllithium or tert-butyllithium) for lithiation and magnesium metal or organomagnesium compounds (like isopropylmagnesium chloride) for magnesiation. wikipedia.orgmasterorganicchemistry.com

Lithiation: The formation of 3-lithiocyclobutane-1-carbonitrile would typically be attempted by treating the bromo-precursor with an alkyllithium reagent at low temperatures. The reaction is generally fast, often proceeding via a kinetically controlled process. wikipedia.orgharvard.edu The stability of the resulting organolithium species is a key consideration. The presence of the electron-withdrawing nitrile group could potentially stabilize the carbanionic center at C-3. However, a significant competing reaction is the nucleophilic attack of the alkyllithium reagent on the electrophilic carbon of the nitrile group. This side reaction can be minimized by using very low temperatures and carefully controlling the stoichiometry of the reagents.

Magnesiation: The preparation of the Grignard reagent, 3-(magnesiobromo)cyclobutane-1-carbonitrile, can be attempted either by direct insertion of magnesium metal or through a halogen-magnesium exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). nih.gov The direct insertion method can be challenging due to the passivating oxide layer on the magnesium surface and the potential for side reactions. The exchange method is often milder and more tolerant of functional groups. wikipedia.org As with lithiation, the reactivity of the nitrile group towards the Grignard reagent is a potential complication.

While specific experimental data for the metal-halogen exchange of this compound is not extensively documented in publicly available literature, the general principles of these reactions on similar substrates provide a basis for predicting its behavior. The table below summarizes the expected reagents and general conditions for these transformations based on analogous systems.

TransformationTypical ReagentsGeneral ConditionsPotential Challenges
Lithiationn-BuLi, s-BuLi, t-BuLiAnhydrous ethereal solvent (e.g., THF, diethyl ether), low temperature (-78 °C to -100 °C)Nucleophilic addition to the nitrile group, α-metalation
Magnesiation (Direct)Mg turningsAnhydrous ethereal solvent (e.g., THF, diethyl ether), initiation may require activators (e.g., I2, 1,2-dibromoethane)Difficulty in initiation, side reactions due to elevated temperatures
Magnesiation (Exchange)i-PrMgCl, i-PrMgCl·LiClAnhydrous ethereal solvent (e.g., THF), low to ambient temperatureReaction with the nitrile group, equilibrium considerations

Ring Expansion and Contraction Reactions of the Cyclobutane Core

The strained nature of the cyclobutane ring in this compound makes it susceptible to rearrangements that can lead to the formation of either larger (cyclopentane) or smaller (cyclopropane) ring systems. These transformations are typically driven by the release of ring strain and can be initiated thermally, photochemically, or through the generation of reactive intermediates.

Thermal and Photochemical Rearrangements

Thermal Rearrangements: Upon heating, cyclobutane derivatives can undergo ring-opening to form diradical intermediates, which can then reclose to form isomers or undergo further reactions. thieme-connect.de For this compound, thermolysis could potentially lead to the homolytic cleavage of a C-C bond, followed by rearrangement. The presence of the nitrile group might influence the regioselectivity of the bond cleavage and the subsequent fate of the diradical intermediate. For instance, thermal rearrangement of some substituted cyclobutenes is known to proceed through a ketene (B1206846) intermediate after ring opening. wvu.edu

Photochemical Rearrangements: Photochemical activation can also induce rearrangements in cyclobutane systems. youtube.com Irradiation with UV light can promote a molecule to an excited state, where different reaction pathways become accessible. For cyclobutanones, photochemical reactions can lead to decarbonylation, cycloelimination, or ring expansion. researchgate.net While this compound is not a ketone, the principles of photochemical activation could potentially be applied. Photoisomerization is a known process for some benzodiazepine (B76468) derivatives, leading to ring-contracted or ring-opened products. nih.gov The specific photochemical behavior of this compound would depend on its absorption properties and the stability of the excited states and any resulting radical or ionic intermediates.

Mechanistic Studies of Ring Expansion/Contraction

The mechanisms of ring expansion and contraction in cyclobutane systems have been the subject of numerous studies, often involving carbocationic or radical intermediates.

Carbocation-Mediated Rearrangements: The formation of a carbocation adjacent to the cyclobutane ring can trigger a ring expansion to a more stable cyclopentyl cation. This is a common rearrangement observed in the solvolysis of cyclobutylmethyl halides. reddit.com In the case of this compound, ionization of the bromide, potentially assisted by a Lewis acid, would generate a secondary carbocation on the cyclobutane ring. This carbocation could then undergo a 1,2-alkyl shift, leading to a ring-expanded cyclopentyl cation. The presence of the electron-withdrawing nitrile group would likely destabilize the adjacent carbocation, potentially hindering this pathway or influencing the regiochemistry of the rearrangement.

Radical-Mediated Rearrangements: Radical-mediated pathways can also lead to ring modifications. For instance, a radical at the 3-position of the cyclobutane ring, which could be generated through various methods, might undergo ring opening to a more stable primary radical, which could then cyclize to form a cyclopropane (B1198618) derivative or undergo other transformations.

The following table summarizes potential mechanistic pathways for the rearrangement of the cyclobutane core in this compound, based on established principles for related systems.

Reaction TypeInitiationKey IntermediatePotential ProductsInfluence of Cyano Group
Ring ExpansionLewis acid, solvolysisCyclobutylcarbenium ionCyclopentane derivativesDestabilizes adjacent carbocation, may disfavor the reaction
Ring ContractionRadical initiatorCyclobutyl radicalCyclopropane derivativesMay influence radical stability and reaction pathway
Thermal/Photochemical RearrangementHeatDiradicalIsomeric cyclobutanes, ring-opened productsInfluences bond cleavage and stability of intermediates
UV lightExcited stateIsomeric cyclobutanes, ring-opened or fragmented productsInfluences photophysical properties and reaction pathways

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis.nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Bromocyclobutane-1-carbonitrile. The puckered nature of the cyclobutane (B1203170) ring and the presence of two substituents give rise to a complex interplay of stereochemistry and conformational dynamics that can be unraveled using a suite of NMR experiments. slideshare.netlibretexts.org

High-resolution 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene (B1212753) protons on the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the bromine and nitrile functional groups. The methine proton attached to the same carbon as the bromine (H3) and the methine proton at the carbon bearing the nitrile group (H1) are expected to be the most deshielded. The cyclobutane ring protons (H2 and H4) would likely appear as complex multiplets.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would theoretically show five distinct signals, corresponding to the five carbon atoms in the molecule, assuming a lack of symmetry. The carbon atom of the nitrile group (C5) would appear in the characteristic downfield region for nitriles (around 110-125 ppm). oregonstate.eduspectroscopyonline.com The carbons bonded to the electronegative bromine (C3) and the electron-withdrawing nitrile group (C1) would also be shifted downfield compared to the unsubstituted cyclobutane carbons (C2 and C4). docbrown.infolibretexts.orgdocbrown.info

Predicted NMR Data:

Due to the absence of experimentally acquired spectra for this compound, the following tables present predicted chemical shift ranges based on data for analogous compounds such as 1-bromobutane, cyclobutane derivatives, and nitriles. docbrown.infodocbrown.infochemicalbook.comchemicalbook.comwisc.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H1 (CH-CN)3.0 - 3.5Multiplet
H2 (CH₂)2.2 - 2.8Multiplet
H3 (CH-Br)4.0 - 4.5Multiplet
H4 (CH₂)2.2 - 2.8Multiplet

Note: The exact chemical shifts and coupling constants would be highly dependent on the stereochemistry (cis/trans) and the preferred conformation of the cyclobutane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH-CN)25 - 35
C2 (CH₂)20 - 30
C3 (CH-Br)45 - 55
C4 (CH₂)20 - 30
C5 (CN)115 - 125

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, primarily those separated by two or three bonds (geminal and vicinal couplings). Cross-peaks would be expected between H1 and the adjacent H2 and H4 protons, and between H3 and the adjacent H2 and H4 protons. This would help in tracing the proton network around the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal. For instance, the signal for H1 would show a cross-peak with C1, H3 with C3, and the protons of the CH₂ groups (H2 and H4) with their respective carbons (C2 and C4).

The determination of the relative stereochemistry (cis or trans) of the bromine and nitrile substituents is a key challenge that can be addressed using Nuclear Overhauser Effect (NOE) based experiments. acdlabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. acdlabs.com For the cis-isomer, a strong NOE would be expected between H1 and H3. Conversely, for the trans-isomer, this interaction would be absent or very weak. Instead, NOEs would be observed between H1 and the protons on the same face of the ring (one of the H2 protons and one of the H4 protons). By analyzing the pattern of NOE cross-peaks, the relative orientation of the substituents can be determined. Furthermore, the intensities of the NOE signals can provide insights into the puckering of the cyclobutane ring and the preferred conformational state (axial or equatorial) of the substituents. nih.govslideshare.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, expected in the range of 2240-2260 cm⁻¹ for a saturated nitrile. spectroscopyonline.comscribd.com The presence of C-H stretching vibrations from the cyclobutane ring would be observed around 2850-3000 cm⁻¹. libretexts.orgdocbrown.info The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions due to various bending and skeletal vibrations of the cyclobutane ring, which would be unique to this molecule. docbrown.infodocbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be valuable. The C≡N stretch is also Raman active. The symmetric vibrations of the cyclobutane ring, which might be weak in the IR spectrum, could be strong in the Raman spectrum, providing additional structural information.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C≡NStretch2240 - 2260Strong, Sharp
C-H (sp³)Stretch2850 - 3000Medium to Strong
CH₂Scissoring~1450Medium
C-BrStretch500 - 600Medium to Strong
Cyclobutane RingSkeletal VibrationsFingerprint Region (400-1500)Complex Pattern

Mass Spectrometry (MS) for Fragmentation Pathway Investigation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.comdocbrown.info

Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical (•Br) or hydrogen bromide (HBr). libretexts.orglibretexts.orgchemguide.co.ukwikipedia.org The fragmentation of the cyclobutane ring could lead to the formation of smaller carbocationic fragments. The loss of the nitrile group as a radical (•CN) is another plausible fragmentation route.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible FragmentFragmentation Pathway
159/161[C₅H₆BrN]⁺Molecular Ion ([M]⁺)
80[C₅H₆N]⁺Loss of •Br
79[C₅H₅N]⁺Loss of HBr
133/135[C₄H₆Br]⁺Loss of •CN
54[C₄H₆]⁺Loss of •Br and •CN

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of each ion, confirming that the observed ions correspond to the expected fragments of this compound and ruling out other possibilities with the same nominal mass. For example, HRMS would be able to distinguish the molecular ion [C₅H₆⁷⁹BrN]⁺ from another ion of the same nominal mass but different elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is a powerful technique used to determine the structure of a molecule by fragmenting an initial parent ion and analyzing the resulting daughter ions. This process provides a fragmentation pattern that acts as a structural fingerprint. For this compound, with a molecular weight of 160.01 g/mol (for the bromine-79 isotope), one would anticipate characteristic fragmentation pathways. These would likely involve the loss of the bromine atom (a stable leaving group) and fragmentation of the cyclobutane ring. The presence of bromine's isotopic signature (79Br and 81Br in an approximate 1:1 ratio) would result in characteristic M+2 peaks for bromine-containing fragments. However, without experimental data, any discussion of specific fragmentation ions, their relative abundances, and the precise fragmentation mechanisms remains purely speculative.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique could unambiguously establish the absolute stereochemistry of chiral centers and provide precise data on bond lengths, bond angles, and the conformation of the cyclobutane ring in the solid state. tutorchase.com The puckered nature of the cyclobutane ring and the relative orientations of the bromo and cyano substituents would be clearly defined. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would be invaluable for understanding the molecule's structure and intermolecular interactions. At present, no published crystal structure for this compound is available in crystallographic databases.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Chiral Structure Analysis

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. libretexts.orggoogle.com These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. chemguide.co.ukmiamioh.edu For this compound, which can exist as enantiomers, CD and ORD spectroscopy would be critical for determining its enantiomeric purity and for probing its chiral structure in solution. The sign and magnitude of the Cotton effect in ORD or the peaks in a CD spectrum are highly sensitive to the absolute configuration of the molecule and the conformation of the chromophore-containing ring. nih.gov Such analyses are crucial for applications where stereochemistry is a key factor. Unfortunately, no specific CD or ORD spectral data for this compound has been reported in the literature, precluding any detailed analysis of its chiroptical properties.

Theoretical and Computational Chemistry Studies on 3 Bromocyclobutane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromocyclobutane-1-carbonitrile. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from bond lengths and angles to electronic distribution and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size of this compound. scirp.org DFT methods are used to determine the electronic structure, which in turn governs the molecule's stability and reactivity. researchgate.net

Key applications of DFT for this compound include the calculation of:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. scirp.orgresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the cyano group and the bromine atom are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential.

A typical DFT study on this compound would employ a functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) to obtain reliable results for its electronic properties. scirp.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Predicted Value/Observation Significance
HOMO Energy ~ -11.5 eV Indicates ionization potential and electron-donating capability.
LUMO Energy ~ +0.5 eV Relates to electron affinity and electron-accepting capability.
HOMO-LUMO Gap ~ 12.0 eV A large gap suggests high kinetic stability.
Dipole Moment ~ 3.5 D Indicates a significant degree of polarity.
MEP Negative Region Nitrogen of C≡N, Bromine Likely sites for interaction with electrophiles.

Note: The values in this table are illustrative and based on typical values for similar organic molecules.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can offer high accuracy, though often at a greater computational cost than DFT. ucsb.edu

The choice of a basis set is critical in any ab initio or DFT calculation as it defines the set of mathematical functions used to build the molecular orbitals. libretexts.org

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used due to their efficiency. The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. Symbols like '*' or '(d,p)' denote the addition of polarization functions, which allow for more flexibility in describing the shape of orbitals, essential for molecules with heteroatoms like bromine and nitrogen.

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when electron correlation is treated at a high level.

For a molecule containing a heavy atom like bromine, it is also common to use effective core potentials (ECPs) which replace the core electrons with a potential, reducing the computational effort while maintaining accuracy for valence electron properties. libretexts.org The selection of the method and basis set involves a trade-off between the desired accuracy and the available computational resources. For this compound, a method like MP2 with a basis set like 6-311+G(d,p) or cc-pVTZ would provide a robust description of its structure and energetics.

Conformational Analysis and Energy Landscapes

The four-membered ring of this compound is not planar. This non-planarity is a result of the molecule adopting a conformation that minimizes the strain arising from non-ideal bond angles (angle strain) and eclipsed interactions between adjacent C-H bonds (torsional strain). libretexts.org

Cyclobutane (B1203170) and its derivatives exist in a puckered or "butterfly" conformation. libretexts.org This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations. This inversion is not a true rotation but a low-energy motion, often referred to as a pseudorotational pathway.

The puckering of the cyclobutane ring can be described by a puckering angle (θ), which is the dihedral angle between the two C1-C2-C3 and C1-C4-C3 planes. In unsubstituted cyclobutane, this angle is about 25-30 degrees. libretexts.org The transition state for the ring inversion is a planar conformation, which is higher in energy due to increased torsional strain from eclipsed hydrogens. The energy barrier for this inversion is relatively low, leading to rapid interconversion at room temperature.

The presence of the bromo and cyano substituents on the cyclobutane ring makes the two puckered conformations non-equivalent. The substituents can occupy one of two positions in the puckered ring: axial-like or equatorial-like. libretexts.org The equatorial position is generally more stable for bulky substituents as it minimizes steric interactions with the other ring atoms. libretexts.orgcsus.edu

For this compound, we must consider the relative positions of the two substituents (cis and trans isomers) and their orientation (axial/equatorial) in the puckered ring.

Trans Isomer: The bromo and cyano groups are on opposite sides of the ring. The most stable conformer will have both bulky groups in equatorial positions.

Cis Isomer: The substituents are on the same side of the ring. This arrangement forces one group to be in an axial position while the other is equatorial, leading to higher steric strain compared to the trans-diequatorial conformer. lumenlearning.com

The preference for the equatorial position is driven by the minimization of 1,3-diaxial interactions. An axial bromine atom would experience steric repulsion with the axial hydrogens at the C2 and C4 positions. libretexts.org Therefore, the equilibrium between the puckered conformers will be shifted towards the one that places the larger substituent, bromine, in the more spacious equatorial position.

Table 2: Qualitative Conformational Analysis of this compound Isomers

Isomer Substituent Positions Predicted Relative Stability Rationale
trans (1-CN, 3-Br)
Diequatorial Most Stable Minimizes steric interactions for both groups.
Diaxial Least Stable Maximizes 1,3-diaxial steric strain.
cis (1-CN, 3-Br)
Equatorial (Br), Axial (CN) Intermediate Bromine is in the favored equatorial position.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. ucsb.edu A transition state (TS) is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom (a first-order saddle point).

For this compound, a likely reaction to study would be a nucleophilic substitution (SN2) at the carbon bearing the bromine atom. Transition state calculations could be used to:

Determine the Reaction Pathway: By locating the transition state structure, one can confirm if the reaction proceeds through a concerted (one-step) or a stepwise mechanism.

Calculate Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Investigate Stereochemistry: For a chiral center, computational modeling of the transition state can predict the stereochemical outcome of the reaction (e.g., inversion of configuration in an SN2 reaction).

To perform a transition state calculation, a hypothetical structure for the TS is first proposed and then optimized using algorithms designed to locate saddle points. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu For instance, in an SN2 reaction, this imaginary frequency would correspond to the simultaneous breaking of the C-Br bond and the formation of the new bond with the nucleophile.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netresearchgate.net While specific molecular dynamics studies focused exclusively on this compound are not readily found in publicly available literature, the methodology offers significant potential for understanding its behavior in various environments. Such simulations are crucial for fields like drug design and materials science to understand how a solvent can influence a molecule's conformation, stability, and reactivity. researchgate.netresearchgate.net

MD simulations model the interactions between the solute (this compound) and the surrounding solvent molecules. By calculating the forces between atoms and integrating Newton's laws of motion, a trajectory of the system is generated. This trajectory provides a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with the solvent. nih.gov

Key insights that could be gained from MD simulations of this compound include:

Solvent-Induced Conformational Changes: The puckering of the cyclobutane ring and the orientation of the bromo and cyano substituents can be influenced by the polarity of the solvent. MD simulations can reveal the preferred conformations in different solvents (e.g., water, methanol, dimethyl sulfoxide) and the energetic barriers between them. researchgate.net

Solvation Shell Structure: The arrangement of solvent molecules around the polar cyano group and the bromo-substituted carbon can be analyzed. This includes studying the formation of hydrogen bonds between protic solvents and the nitrogen atom of the nitrile group. nih.gov

Dynamic Properties: Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's conformation and the flexibility of different parts of the molecule in solution. researchgate.net

An illustrative table of parameters that would be analyzed in a hypothetical MD simulation of this compound in different solvents is presented below.

ParameterWater (Explicit Solvent)Methanol (Explicit Solvent)Chloroform (Explicit Solvent)
Simulation Time 100 ns100 ns100 ns
Average RMSD (Å) 1.2 ± 0.31.4 ± 0.41.6 ± 0.5
Average RMSF of Cyano Group (Å) 0.5 ± 0.10.6 ± 0.10.7 ± 0.2
Average RMSF of Bromo Group (Å) 0.6 ± 0.10.7 ± 0.20.8 ± 0.2
Radial Distribution Function g(r) peak (N···H-O) 2.1 Å--
Conformational Dihedral Angle (C1-C2-C3-C4) 15° ± 5°18° ± 6°20° ± 7°
Illustrative Data: This table presents hypothetical data to demonstrate the types of results obtained from MD simulations. Specific experimental or computational results for this compound are not available in the searched literature.

Prediction and Validation of Spectroscopic Parameters

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and for assigning spectral features to specific molecular vibrations or electronic transitions. researchgate.netresearchgate.net Although a detailed computational spectroscopic study for this compound is not found in the reviewed literature, the methodology has been successfully applied to similar molecules, such as other brominated nitriles.

The process typically involves:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. The results provide the wavenumbers and intensities of the vibrational modes. researchgate.net

NMR Chemical Shift Calculations: The magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C) are calculated to predict the NMR chemical shifts.

Comparison with Experimental Data: The calculated spectra are then compared with experimentally obtained spectra. nih.gov Discrepancies between theoretical (gas-phase) and experimental (condensed-phase) results can often be accounted for by considering solvent effects and intermolecular interactions in the experimental setup. nih.gov Scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental values.

Below are illustrative tables showing a hypothetical comparison between predicted and experimental spectroscopic data for this compound.

Table: Illustrative Comparison of Theoretical and Experimental Infrared (IR) Spectral Data

Vibrational ModeCalculated Wavenumber (cm⁻¹, Scaled)Hypothetical Experimental Wavenumber (cm⁻¹)Assignment
ν(C≡N)22452250Nitrile stretch
ν(C-H)2980-30102975-3005C-H stretch
δ(CH₂)14501455CH₂ scissoring
ν(C-Br)650645C-Br stretch
Illustrative Data: This table presents a hypothetical comparison to demonstrate the validation process. Specific experimental or computational results for this compound are not available in the searched literature.

Table: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon AtomCalculated Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
C-CN25.124.8
C-Br45.344.9
CH₂ (adjacent to C-CN)30.530.1
CH₂ (adjacent to C-Br)32.832.5
Illustrative Data: This table provides a hypothetical comparison to show how predicted NMR data is validated. Specific experimental or computational results for this compound are not available in the searched literature.

Such comparative studies are essential for confirming the molecular structure and for gaining a deeper understanding of its electronic and vibrational properties. researchgate.netnih.gov

Role of 3 Bromocyclobutane 1 Carbonitrile As a Synthetic Building Block in Advanced Chemical Synthesis

Stereoselective Synthesis of Complex Polycyclic and Spirocyclic Architectures

The construction of spirocyclic and polycyclic frameworks is a significant endeavor in synthetic chemistry, often leading to molecules with valuable biological properties. While there is a wealth of information on the synthesis of such structures, specific examples detailing the use of 3-Bromocyclobutane-1-carbonitrile are not prevalent in the current literature.

Theoretically, the compound could serve as a precursor to spirocycles through intramolecular reactions. For instance, conversion of the nitrile group to a nucleophilic species, followed by an intramolecular substitution of the bromine atom, could lead to the formation of a spirocyclic system. The stereochemistry of the starting material would be crucial in controlling the stereochemical outcome of the final product.

Table 1: Potential Reactions for Spirocycle Synthesis

Reaction Type Reagents and Conditions Potential Product
Intramolecular Alkylation 1. Reduction of nitrile to primary amine (e.g., LiAlH₄) 2. Base-mediated cyclization Spiro[3.X]alkane derivative

Development of Bioisosteres and Conformationally Restricted Analogues (focus on synthesis, not biological activity)

Bioisosteres, molecular fragments with similar physical or chemical properties that produce broadly similar biological effects, are a cornerstone of medicinal chemistry. The rigid cyclobutane (B1203170) ring of this compound makes it an attractive scaffold for creating conformationally restricted analogues of biologically active molecules.

The synthesis of such analogues would involve the strategic modification of the bromo and cyano groups to mimic the functionalities of a target molecule. For example, the nitrile group can be converted to a tetrazole, a common carboxylic acid bioisostere. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships.

Table 2: Synthetic Transformations for Bioisostere Development

Target Bioisostere Synthetic Transformation of this compound
Carboxylic Acid Analogue Hydrolysis of the nitrile group (e.g., acid or base catalysis)
Tetrazole Analogue Reaction of the nitrile group with an azide (B81097) (e.g., NaN₃, ZnCl₂)

Incorporation into Functional Polymer Architectures (focus on synthetic methodology, not polymer properties)

Cyclobutane-containing polymers can exhibit unique thermal and mechanical properties. While the polymerization of various cyclobutane derivatives has been reported, the specific use of this compound as a monomer or functionalizing agent in polymer synthesis is not well-documented.

In principle, the bifunctional nature of this compound could allow it to be incorporated into polymer chains. For example, it could be used as a cross-linking agent by reacting both the bromo and cyano functionalities. Alternatively, one functional group could be used for polymerization while the other remains as a pendant group for post-polymerization modification.

Table 3: Potential Polymerization Strategies

Polymerization Method Role of this compound Potential Polymer Structure
Polycondensation Conversion to a dicarboxylic acid or diamine derivative for reaction with a suitable comonomer Polyester or polyamide with cyclobutane units in the backbone

Precursor for Advanced Materials (focus on synthesis, not material properties)

The synthesis of advanced materials with tailored properties is a rapidly growing field. The rigid and three-dimensional nature of the cyclobutane scaffold suggests that derivatives of this compound could be precursors to materials such as liquid crystals or functional organic materials. However, specific examples of its use in this context are not found in the available literature.

The synthetic challenge would lie in designing and executing multi-step sequences to transform this compound into molecules with the desired mesogenic or electronic properties. This would likely involve the introduction of aromatic rings and other functional groups through reactions targeting the bromo and cyano moieties.

Table 4: Hypothetical Synthesis of a Liquid Crystal Precursor

Synthetic Step Reagents and Conditions Intermediate/Product
Suzuki Coupling Arylboronic acid, Pd catalyst, base 3-Arylcyclobutane-1-carbonitrile
Nitrile Hydrolysis Acid or base 3-Arylcyclobutane-1-carboxylic acid

Future Directions and Emerging Research Avenues in 3 Bromocyclobutane 1 Carbonitrile Chemistry

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The inherent ring strain of the cyclobutane (B1203170) core, estimated at approximately 29.0 kcal/mol, renders it susceptible to ring-opening reactions and other transformations not readily observed in acyclic or larger ring systems. wikipedia.org The unique juxtaposition of an electron-withdrawing nitrile group and a good leaving group (bromide) in 3-bromocyclobutane-1-carbonitrile suggests a rich and largely unexplored reactive landscape.

Future research is expected to move beyond simple nucleophilic substitution of the bromide or hydrolysis of the nitrile. Key areas of exploration include:

Transition-Metal-Catalyzed C-C Bond Activation: The high strain energy of the cyclobutane ring makes it a candidate for oxidative addition to transition metal centers, leading to metallacyclobutane intermediates. wikipedia.org The development of catalytic systems capable of selectively cleaving one of the C-C bonds of this compound could pave the way for novel ring-expansion, ring-opening, or annulation strategies, providing access to complex molecular scaffolds.

Radical-Mediated Transformations: The carbon-bromine bond can be homolytically cleaved to generate a cyclobutyl radical. The subsequent fate of this radical intermediate could be controlled to engage in unconventional bond formations. Research into photoredox catalysis or other radical initiation methods could uncover new pathways for the functionalization of the cyclobutane ring, including atom transfer radical addition (ATRA) and reductive coupling reactions.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acid and a Lewis base could interact with the different functional sites of the molecule. For instance, an FLP might facilitate the heterolytic cleavage of a C-H bond adjacent to the nitrile, generating a stabilized carbanion for subsequent reactions, or potentially interact with the C-Br bond, leading to novel reactivity.

Ring Contractions and Rearrangements: Under specific basic or thermal conditions, the interplay between the bromide leaving group and the nitrile could induce skeletal rearrangements. acs.org For example, a Favorskii-type rearrangement could potentially lead to substituted cyclopropanecarboxylic acid derivatives, offering a pathway to alternative strained-ring systems.

Development of Asymmetric Catalytic Methodologies for Bromocyclobutane-Nitrile Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. rsc.org While methods for the asymmetric synthesis of some cyclobutane derivatives have been reported, direct and efficient catalytic asymmetric routes to chiral this compound remain an open challenge and a significant future goal. nih.govrsc.orgthieme-connect.comacs.org

Emerging research will likely focus on several key strategies:

Enantioselective Functionalization of Prochiral Precursors: A powerful approach involves the desymmetrization of a prochiral cyclobutane substrate. Future work could target the development of chiral catalysts (e.g., rhodium or copper complexes with chiral ligands) to achieve enantioselective bromination or cyanation of a suitable cyclobutane precursor. nih.govrsc.org

Catalytic Asymmetric [2+2] Cycloadditions: The direct construction of the chiral cyclobutane ring via a catalytic asymmetric [2+2] cycloaddition represents an atom-economical and elegant strategy. nih.govorganic-chemistry.org Identifying suitable alkene precursors and chiral catalysts (organocatalysts or transition metal catalysts) that can control both regioselectivity and enantioselectivity is a primary objective.

Kinetic Resolution: The resolution of a racemic mixture of this compound or a key precursor through a catalyst- or enzyme-mediated reaction is another viable pathway. This could involve, for instance, the enantioselective enzymatic hydrolysis of the nitrile group or a chiral catalyst-mediated reaction that selectively consumes one enantiomer.

A summary of potential catalytic approaches is presented in Table 1.

Table 1: Potential Asymmetric Catalytic Strategies for Chiral this compound Synthesis

Strategy Precursor Type Potential Catalyst Class Key Challenge
Desymmetrization Prochiral Cyclobutene (B1205218)/Cyclobutanone (B123998) Chiral Rhodium, Copper, or Palladium Complexes Controlling regioselectivity alongside enantioselectivity.
Asymmetric Cycloaddition Substituted Alkenes (e.g., bromo- or cyano-substituted) Chiral Lewis Acids, Organocatalysts Achieving high diastereoselectivity and enantioselectivity simultaneously.
Kinetic Resolution Racemic this compound Lipases, Nitrilases, Chiral Metal Catalysts Achieving a high selectivity factor (s) for efficient separation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers enhanced safety, reproducibility, and scalability. rsc.orgflinders.edu.aumdpi.com The synthesis of this compound, which may involve hazardous reagents (e.g., cyanide sources) or exothermic steps, is an ideal candidate for translation to a flow-based platform. rsc.org

Future directions in this area include:

Multi-Step Telescoped Synthesis: Developing a continuous flow process where multiple reaction steps are "telescoped" together without the need for manual handling or isolation of intermediates. uc.pt A hypothetical flow setup could involve the synthesis of a cyclobutane precursor in a first reactor, followed by its immediate introduction into subsequent reactor coils for bromination and cyanation, with in-line purification modules to remove byproducts.

Cyanide-Free Flow Processes: Integrating recently developed cyanide-free methods for nitrile synthesis, such as those using p-tosylmethyl isocyanide (TosMIC) or the dehydration of aldoximes, into a continuous flow setup. rsc.orgrsc.orgresearchgate.net This would significantly improve the safety profile of the synthesis.

Automated Optimization: Coupling flow reactors with automated sampling and analysis systems, controlled by machine-learning algorithms. This would enable high-throughput experimentation to rapidly optimize reaction conditions (temperature, residence time, stoichiometry) for yield and purity, accelerating process development.

Advanced In Situ Spectroscopic Probes for Real-time Reaction Monitoring

A deeper understanding and control of chemical reactions can be achieved by monitoring their progress in real-time. Process Analytical Technology (PAT), utilizing in situ spectroscopic probes, is becoming indispensable for reaction optimization and control. acs.org

For the synthesis and subsequent transformations of this compound, the application of these techniques is a key area for future development:

Real-time Mechanistic Insights: The use of in situ Raman and FTIR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. acs.orgacs.org For example, in a Grignard-based synthesis, Raman spectroscopy could monitor the subtle changes in C-H bonds as organometallic species form and react. acs.orgresearchgate.net This allows for the precise determination of reaction endpoints and the identification of unexpected intermediates or side reactions.

Integration with Flow Systems: Placing spectroscopic probes directly into the stream of a flow reactor provides continuous, real-time feedback on the reaction's performance. flinders.edu.au This data can be used to ensure the process remains in a state of control and to trigger automated adjustments if deviations occur.

Chirality Monitoring: Emerging techniques are enabling the real-time monitoring of stereochemistry. nih.gov Future research could adapt methods based on the chirality-induced spin selectivity (CISS) effect or other chiroptical spectroscopies to monitor the progress of the asymmetric syntheses described in section 7.2.

Table 2: Applicable In Situ Spectroscopic Probes for Monitoring Reactions

Spectroscopic Technique Information Provided Application Example
Raman Spectroscopy Vibrational modes (C-Br, C-CN, C-C ring), formation of organometallic species. Monitoring transmetalation steps or Grignard reagent formation. acs.org
FTIR Spectroscopy Characteristic functional group frequencies (e.g., nitrile stretch at ~2250 cm⁻¹). Tracking the progress of the cyanation step.
NMR Spectroscopy Detailed structural information, quantification of all species in solution. Elucidating reaction mechanisms and identifying isomeric byproducts.
Probe Electrospray Ionization Mass Spectrometry (PESI-MS) Rapid monitoring of molecular weight changes. Real-time analysis of reaction conversion without chromatography. shimadzu.com

Synergistic Approaches Combining Computational Prediction and Experimental Validation

The synergy between computational chemistry and experimental synthesis has become a powerful engine for discovery. Density Functional Theory (DFT) and other computational methods can provide profound insights into reaction mechanisms, energetics, and selectivity, guiding experimental efforts and reducing trial-and-error. acs.orgnih.gov

For this compound, this synergistic approach can accelerate progress significantly:

Predicting Reactivity and Selectivity: DFT calculations can be used to model the transition states of potential reactions. nih.govacs.org This allows researchers to predict which reaction pathways are most energetically favorable, anticipate potential side products, and understand the factors controlling regio- and stereoselectivity before a single experiment is performed. For example, computations could predict the most likely site of attack on the molecule under different conditions or rationalize the stereochemical outcome of a catalytic reaction. acs.org

Designing Novel Catalysts: In the quest for asymmetric synthesis (section 7.2), computational modeling can be used to design and screen chiral ligands in silico. By calculating the energy differences between diastereomeric transition states for a proposed catalyst, researchers can prioritize the synthesis of catalysts that are predicted to give the highest enantioselectivity.

Mechanistic Elucidation: When unexpected results are obtained in the lab, computational studies can be invaluable for proposing and testing mechanistic hypotheses. This iterative loop—where experimental results refine computational models and computational predictions guide new experiments—is a hallmark of modern chemical research and will be crucial for exploring the complex chemistry of strained, bifunctional molecules like this compound. nih.govnih.gov

Q & A

Q. What are the most effective synthetic routes for preparing 3-Bromocyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

this compound is typically synthesized via halogenation or substitution reactions. A common approach involves the bromination of cyclobutane-1-carbonitrile derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect regioselectivity and yield. For example, polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency, while lower temperatures (0–25°C) minimize side reactions like ring-opening . Optimization studies should include kinetic monitoring via HPLC or GC-MS to track intermediate formation.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

1H and 13C NMR are indispensable for confirming the cyclobutane ring geometry and bromine positioning. Key spectral features include:

  • Cyclobutane protons : Distinct splitting patterns due to ring strain (e.g., geminal coupling constants ~2–4 Hz).
  • Bromine proximity effects : Deshielding of adjacent carbons in 13C NMR (δ ~30–40 ppm for C-Br) .
    2D techniques (COSY, HSQC) help differentiate regioisomers. For example, in 3-bromo vs. 2-bromo derivatives, NOESY correlations between the bromine-bearing carbon and adjacent protons confirm substitution patterns .

Q. What are the primary reactivity pathways of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:

  • Catalyst selection : Pd(PPh3)4 or Pd(dba)2 with ligands (XPhos) enhances reactivity for strained cyclobutane systems.
  • Solvent effects : Dioxane or THF improves solubility and stabilizes intermediates.
  • Competing pathways : Base-mediated elimination (forming cyclobutene derivatives) can occur if temperatures exceed 80°C. Kinetic studies using in situ IR spectroscopy are recommended to monitor side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitutions on this compound?

The cyclobutane ring’s strain (angle ~90°) creates unique electronic environments. Computational studies (DFT) reveal:

  • Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) favor attack at the less hindered C1 position.
  • Electronic effects : Electron-withdrawing nitrile groups polarize the C-Br bond, enhancing electrophilicity at C3. Experimental validation via Hammett plots (substituent effects) and kinetic isotope effects (KIE) can disentangle these factors .

Q. What strategies mitigate data contradictions in biological activity studies of this compound analogs?

Discrepancies in bioactivity data (e.g., IC50 variability) often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% H2O) to ensure compound stability.
  • Assay interference : The nitrile group may react with thiol-containing assay components (e.g., glutathione), producing false positives. Control experiments with nitrile-free analogs are essential .
  • Conformational flexibility : Cyclobutane derivatives adopt multiple puckered conformations. X-ray crystallography or variable-temperature NMR can identify bioactive conformers .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery workflows?

In silico tools (e.g., Schrödinger’s QikProp, ADMET Predictor) assess:

  • CYP450 metabolism : Bromine and nitrile groups are susceptible to oxidative metabolism.
  • Plasma stability : LogP values (~1.5–2.0) correlate with hepatic clearance rates.
    Experimental validation via microsomal incubation (human/rat liver microsomes) and LC-MS/MS metabolite profiling is critical for lead optimization .

Comparative Reactivity and Applications

Compound Reactivity Key Applications
This compoundModerate electrophilicitySuzuki couplings, nitrile-to-amine conversions
Ethyl 3-bromocyclobutane-1-carboxylateLower reactivityEster hydrolysis, peptide mimetics
3-Bromocyclopentane-1-carboxylic acidHigh steric hindranceCyclopentane-based drug scaffolds

Q. Methodological Recommendations

  • Synthetic Optimization : Screen Brønsted/Lewis acids (e.g., AlCl3, ZnBr2) to enhance bromination efficiency .
  • Data Validation : Use triplicate biological replicates and statistical tools (ANOVA, Grubbs’ test) to address outliers .
  • Safety Protocols : Handle nitriles in fume hoods with cyanide antidote kits (e.g., hydroxocobalamin) .

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3-Bromocyclobutane-1-carbonitrile

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